![molecular formula C17H15BrN2O3S3 B3300631 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide CAS No. 903294-82-6](/img/structure/B3300631.png)
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide
Overview
Description
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The bromothiophene and thiazole groups are likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the thiazole group, which is a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could make the compound relatively heavy and possibly volatile.Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including the compound , are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Applications
Thiophene-based compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory drugs.
Antimicrobial Applications
Thiophene-based compounds have shown promising antimicrobial activity . They could be used in the development of new antimicrobial agents to combat drug resistance by pathogens .
Anticancer Applications
Thiophene-based compounds have been found to have anticancer properties . For example, certain derivatives have shown cytotoxic activity on HeLa cell lines and MCF-7 cell lines .
Antioxidant Applications
Some thiophene-based compounds have exhibited antioxidant activity greater than ascorbic acid . This suggests potential applications in the development of new antioxidant agents.
Material Science Applications
Thiophene-based compounds have applications in material science . They attract great interest in industry as well as academia due to their diverse applications.
Drug Development
Thiophene-based compounds, including the compound , hold potential in areas such as drug development. They can be used as lead compounds for rational drug designing .
Biological Studies
The compound has diverse applications in scientific research, particularly in biological studies. It can be used to study various biological processes and phenomena.
Future Directions
properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S3/c1-11-2-4-12(5-3-11)26(22,23)9-8-16(21)20-17-19-13(10-24-17)14-6-7-15(18)25-14/h2-7,10H,8-9H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFIPHCXXVNFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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